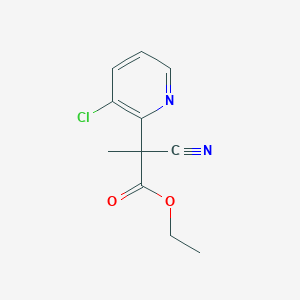
Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Derivatives
Research highlights the use of similar compounds in the efficient synthesis of pyrrole derivatives, which are crucial for developing libraries of compounds with potential pharmaceutical applications. For instance, ethyl 2-chloroacetoacetate, a compound with a structure resembling ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate, reacts with cyanoacetamide to yield high yields of pyrrole derivatives. These compounds can be further processed to access a wide variety of pyrrole systems, which are valuable in medicinal chemistry and drug development (Dawadi & Lugtenburg, 2011).
Development of Polyfunctional Pyrazolyl Substituted Pyridines
Another application involves the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines. Such compounds are synthesized starting from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, showcasing the versatility of ethyl cyanoacetate derivatives in creating complex heterocyclic structures with potential for biological activity (Latif, Rady, & Döupp, 2003).
Synthesis and Optical Properties of Chlorophyll Derivatives
This compound's related compounds have been used in the synthesis of chlorophyll derivatives, highlighting its potential in modifying natural pigments for studying their optical properties and protonation behaviors. This research can contribute to the fields of dye-sensitized solar cells and optical sensors (Yamamoto & Tamiaki, 2015).
Creation of Fluorescent Derivatives
Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, closely related to the target compound, have been synthesized to exhibit solid-state fluorescence. This application is particularly relevant in the development of new materials for optoelectronic devices, demonstrating the compound's utility in creating compounds with specific optical properties (Chunikhin & Ershov, 2021).
Anticancer Activity of Thiazolo[3,2-a]pyridines
Furthermore, ethyl 2-cyanoacetate and related compounds have been utilized in the synthesis of thiazolo[3,2-a]pyridines with promising anticancer activity. This demonstrates the potential of this compound derivatives in contributing to the development of novel anticancer agents (Altug et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-2-cyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10(15)11(2,7-13)9-8(12)5-4-6-14-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSKNNTHDOGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)
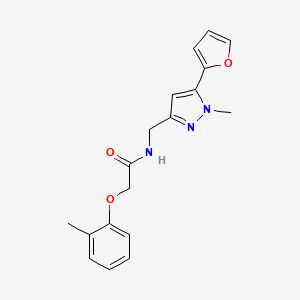
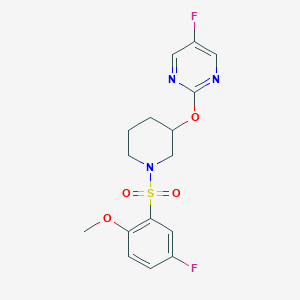
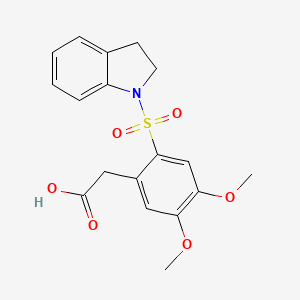
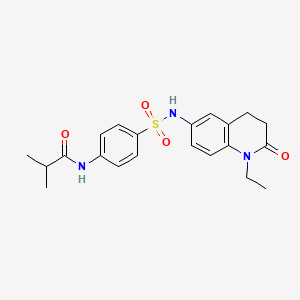
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)
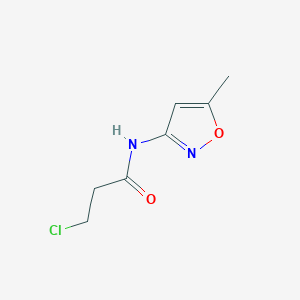
![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)

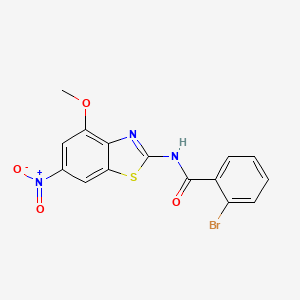
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2707640.png)
methanone](/img/structure/B2707644.png)
